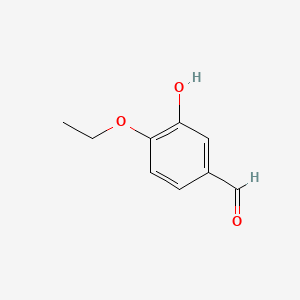

4-Ethoxy-3-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLVKHGKEGFPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062505 | |

| Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2539-53-9 | |

| Record name | 4-Ethoxy-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2539-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002539539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-ethoxy-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXY-3-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXT8NHP4HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-hydroxybenzaldehyde: Chemical Properties, Structure, and Applications in Drug Development

Introduction

4-Ethoxy-3-hydroxybenzaldehyde, widely known in the industry as ethyl vanillin, is a synthetic aromatic aldehyde that serves as a cornerstone in flavor, fragrance, and increasingly, in pharmaceutical research and development. While its organoleptic properties, which are three to four times more potent than its methyl analog vanillin, have historically driven its commercial demand, its true potential for medicinal chemists lies in its versatile chemical scaffold. The presence of three distinct and reactive functional groups—an aldehyde, a phenolic hydroxyl, and an ethoxy ether—on a benzene ring makes it a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules.[1][2]

This technical guide provides an in-depth exploration of the chemical properties, structure, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a pivotal building block in the synthesis of active pharmaceutical ingredients (APIs). We will delve into its spectroscopic signature, physicochemical characteristics, established synthetic protocols, and key chemical transformations, culminating in a case study of its role in the synthesis of a commercially significant pharmaceutical agent.

Chemical Structure and Isomerism

The molecular architecture of this compound is fundamental to its reactivity and utility. The compound consists of a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH), and an ethoxy group (-OCH₂CH₃).

-

IUPAC Name: this compound

-

Synonyms: Ethyl vanillin, Isoethylvanillin, 3-Hydroxy-4-ethoxybenzaldehyde

-

CAS Number: 121-32-4

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol

The arrangement of these functional groups is paramount. The aldehyde and hydroxyl groups are positioned meta to each other, while the ethoxy and hydroxyl groups are ortho. This specific orientation, particularly the electronic interplay between the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing aldehyde group, dictates the regioselectivity of its reactions.

A single-crystal X-ray diffraction study has elucidated the precise solid-state structure of this compound. The molecule is nearly planar, and the crystal packing is characterized by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules, forming infinite ribbons. This hydrogen bonding network influences its physical properties, such as its melting point and solubility.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Properties

The spectroscopic profile of this compound is a direct reflection of its chemical structure. Understanding its characteristic spectral data is crucial for reaction monitoring and quality control.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to its key functional groups. A broad peak in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. A strong, sharp absorption band around 1680-1700 cm⁻¹ arises from the C=O stretching of the conjugated aldehyde. C-O stretching vibrations for the ether and phenol are observed in the 1200-1300 cm⁻¹ region, while C-H stretching and aromatic C=C bending vibrations appear at their expected frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. The aldehyde proton (-CHO) typically appears as a singlet far downfield, around 9.8 ppm. The aromatic protons appear as distinct signals in the aromatic region (6.9-7.5 ppm), with their splitting patterns revealing their substitution pattern. The ethoxy group gives rise to a characteristic quartet around 4.1 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons), with a coupling constant (J) of approximately 7 Hz. The phenolic hydroxyl proton (-OH) is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for each of the nine carbon atoms. The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 191 ppm. The aromatic carbons attached to oxygen atoms (C-O) resonate in the 145-152 ppm range, while other aromatic carbons appear between 110-130 ppm. The methylene carbon of the ethoxy group is found around 64 ppm, and the methyl carbon is upfield at approximately 15 ppm.

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is consistent with its structure, often showing a significant peak at m/z = 137, corresponding to the loss of an ethyl group (-C₂H₅).

| Spectroscopic Data Summary | |

| Technique | Characteristic Peaks/Signals |

| IR (cm⁻¹) | 3200-3400 (O-H stretch, broad), 1680-1700 (C=O stretch, strong), 1200-1300 (C-O stretch) |

| ¹H NMR (ppm) | ~9.8 (s, 1H, CHO), 6.9-7.5 (m, 3H, Ar-H), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |

| ¹³C NMR (ppm) | ~191 (CHO), 145-152 (Ar C-O), 110-130 (Ar C-H, Ar C-C), ~64 (OCH₂), ~15 (CH₃) |

| MS (EI, m/z) | 166 (M⁺), 137 (M⁺ - C₂H₅) |

Physicochemical Properties

The physical properties of this compound are important for its handling, storage, and application in various reaction conditions. It typically appears as a white to off-white crystalline solid with a strong, pleasant vanilla-like odor.

| Property | Value | Source |

| Melting Point | 76-78 °C | |

| Boiling Point | 295.1 ± 20.0 °C at 760 mmHg | [] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform | [4] |

| LogP | 1.58 | [4] |

| Stability | Stable under normal conditions. Unstable in the presence of iron or alkali. | [] |

Synthesis and Reactivity

The synthesis of this compound is well-established, with several industrial routes available. One common approach involves the Reimer-Tiemann reaction, where o-ethoxyphenol is formylated using chloroform in the presence of a strong base. This method, however, can lead to isomeric impurities. A more controlled, multi-step synthesis starting from catechol is often preferred for higher purity. This process typically involves the ethylation of catechol to form guethol (2-ethoxyphenol), followed by condensation with glyoxylic acid and subsequent oxidative decarboxylation to yield the final product.

Caption: Common synthetic pathway for ethyl vanillin starting from catechol.

The reactivity of this compound is dictated by its three functional groups, making it a versatile synthon in drug development.

-

Aldehyde Group: The aldehyde is susceptible to a wide range of transformations. It can be:

-

Oxidized to the corresponding carboxylic acid (4-ethoxy-3-hydroxybenzoic acid).

-

Reduced to a benzyl alcohol (4-ethoxy-3-hydroxybenzyl alcohol).

-

Undergo reductive amination to form various secondary and tertiary amines.

-

Participate in condensation reactions with amines to form Schiff bases (imines), which are themselves valuable intermediates and pharmacophores.

-

Act as an electrophile in Wittig, Horner-Wadsworth-Emmons, and aldol reactions to form carbon-carbon bonds and extend the molecular framework.

-

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be:

-

De-protonated with a base to form a phenoxide, which can then act as a nucleophile in Williamson ether synthesis to introduce a wide variety of alkyl or aryl substituents.

-

Esterified with acyl chlorides or anhydrides to form esters.

-

Act as a directing group in electrophilic aromatic substitution reactions, although the overall substitution pattern is also influenced by the other groups on the ring.

-

-

Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr). However, for most synthetic applications in drug development, it remains intact.

Applications in Drug Development

The true value of this compound for drug development professionals lies in its role as a versatile starting material and key intermediate. Its scaffold is present in a variety of biologically active compounds. The ability to selectively modify its functional groups allows for the systematic exploration of structure-activity relationships (SAR).

1. Synthesis of Schiff Bases with Antimicrobial and Anticancer Activity: A significant application of this compound is in the synthesis of Schiff bases. The condensation of its aldehyde group with various primary amines yields imines that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The resulting Schiff bases often act as chelating agents for metal ions, and their metal complexes can exhibit enhanced biological efficacy.

2. Intermediate for Complex API Synthesis: The Case of Apremilast A compelling example of the utility of this scaffold in modern drug development is its connection to the synthesis of Apremilast , an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. While not a direct precursor, a key intermediate in the synthesis of Apremilast is 3-ethoxy-4-methoxybenzaldehyde. This intermediate can be readily synthesized from this compound via methylation of the phenolic hydroxyl group.

The synthesis of Apremilast from this intermediate involves a multi-step process that highlights the strategic use of the functional groups derived from the original ethyl vanillin scaffold.

Caption: Simplified synthetic pathway illustrating the role of a this compound derivative in the synthesis of Apremilast.

This example underscores the strategic importance of this compound as a readily available and cost-effective starting material for building complex and high-value pharmaceutical agents. Its inherent functionality provides a robust foundation for the convergent synthesis of intricate molecular targets.

Conclusion

This compound is far more than a simple flavoring agent. For the discerning medicinal chemist and drug development professional, it represents a powerful and versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and commercial availability make it an ideal starting point for the synthesis of a diverse array of biologically active compounds. From the creation of novel Schiff base libraries to its role in the synthesis of blockbuster drugs like Apremilast, this compound continues to prove its value as a key intermediate in the ongoing quest for new and improved therapeutics. A thorough understanding of its chemical properties and synthetic potential is, therefore, an invaluable asset for any researcher working at the forefront of pharmaceutical sciences.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Properties and Applications of this compound.

- Zancheng Life Sciences. (2024, February 8). Applications of Ethyl Vanillin.

- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (WO2019100786A1).

Sources

4-Ethoxy-3-hydroxybenzaldehyde CAS number 121-32-4 details

An In-Depth Technical Guide to 4-Ethoxy-3-hydroxybenzaldehyde (CAS: 121-32-4) for Research and Development Professionals

Introduction

This compound, commonly known as Ethyl Vanillin, is a synthetic organic compound that has become indispensable across the pharmaceutical, flavor, and fragrance industries.[1] With the CAS number 121-32-4, it is structurally analogous to vanillin, the primary component of natural vanilla extract, but features an ethoxy group in place of vanillin's methoxy group.[2] This seemingly minor modification results in a vanilla aroma and flavor that is approximately two to four times more potent.[2][3]

For researchers, scientists, and drug development professionals, Ethyl Vanillin is more than a simple flavoring agent. Its distinct molecular architecture, featuring reactive hydroxyl and aldehyde functional groups, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[4] Furthermore, its stability and well-documented safety profile make it a preferred excipient for taste-masking in oral drug formulations.[1][5] This guide offers a comprehensive technical overview of Ethyl Vanillin, focusing on its synthesis, analytical characterization, applications in research and development, and critical safety protocols.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of Ethyl Vanillin are foundational to its application and handling. It presents as a white to off-white crystalline powder with a characteristic intense, sweet, vanilla-like odor.[2][6] Its stability under various conditions, particularly its heat resistance, makes it suitable for processes like baking and other high-temperature manufacturing.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 121-32-4 | [7] |

| Molecular Formula | C₉H₁₀O₃ | [7][8] |

| Molecular Weight | 166.17 g/mol | [7][9] |

| Appearance | White to off-white fine crystalline powder | [2][7] |

| Melting Point | 76-78 °C | [6][7] |

| Boiling Point | 285-295 °C | [6][7] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [2][6] |

| Flash Point | >93.3 °C to 146 °C (Closed Cup) | [6][7][10] |

| pKa | 7.91 ± 0.18 (Predicted) | [2] |

| Synonyms | Ethyl vanillin, Bourbonal, 3-Ethoxy-4-hydroxybenzaldehyde | [7][11] |

Spectroscopic data is critical for the structural confirmation and purity assessment of Ethyl Vanillin. While detailed spectra are typically generated in a laboratory setting, techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) are routinely used for its identification.[9][12]

Synthesis and Mechanism

Unlike its counterpart vanillin, Ethyl Vanillin does not occur naturally and is produced exclusively through chemical synthesis.[11] The most common industrial pathway starts from catechol, which is first ethylated to produce guaethol (2-ethoxyphenol).[13] This multi-step process is designed for high yield and purity.

The synthesis route can be summarized as follows:

-

Ethylation of Catechol: Catechol is ethylated to form guaethol.

-

Condensation with Glyoxylic Acid: Guaethol is then reacted with glyoxylic acid in a basic medium.[7][13] This condensation reaction is a critical step that introduces the eventual aldehyde functionality in a protected form. The choice of glyoxylic acid is causal; it provides the necessary two-carbon unit that will be transformed into the formyl group.

-

Oxidation: The resulting mandelic acid derivative undergoes catalytic air oxidation.[7]

-

Decarboxylation: The final step is an acid-mediated decarboxylation, which releases carbon dioxide and yields the final product, this compound.[7][13]

Alternative patented methods exist, such as those starting from p-cresol, which involve chlorination and subsequent reaction with sodium ethoxide to introduce the desired ethoxy group.[14]

Analytical Methodologies for Quality Control

For pharmaceutical and research applications, verifying the purity and identity of Ethyl Vanillin is paramount. Several chromatographic techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most prevalent.[15][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific technique for analyzing non-volatile compounds like Ethyl Vanillin, making it ideal for purity determination and impurity profiling.[16]

Exemplary Protocol: Reversed-Phase HPLC for Purity Assay

-

Instrumentation: Utilize an HPLC system with a UV or Photodiode Array (PDA) detector.[16]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective for separating moderately polar aromatic compounds.[16]

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid to ensure sharp peaks).[17] A gradient elution may be necessary to separate all potential impurities.[16]

-

Sample Preparation: Accurately weigh and dissolve the Ethyl Vanillin sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

-

Injection & Detection: Inject a defined volume (e.g., 10 µL) into the system. Monitor the elution at a wavelength where Ethyl Vanillin has strong absorbance, such as 254 nm.[3]

-

Quantification: Calculate the purity by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or against a certified reference standard.

The rationale for using reversed-phase HPLC lies in its ability to separate compounds based on hydrophobicity. The C18 stationary phase retains Ethyl Vanillin and its potential impurities, which are then eluted by the organic mobile phase, allowing for precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both identifying and quantifying volatile and semi-volatile compounds. For complex matrices like food products or for trace-level analysis, headspace solid-phase microextraction (SPME) can be coupled with GC-MS.[12]

Exemplary Protocol: Headspace SPME-GC-MS for Identification

-

Sample Preparation: Place the sample (e.g., milk powder) in a headspace vial and seal.[12] For pure substance analysis, a dilute solution in a volatile solvent is used.

-

SPME: Introduce an SPME fiber (e.g., coated with divinylbenzene/polydimethylsiloxane) into the vial's headspace. Incubate at an elevated temperature (e.g., 60-80°C) to allow volatile analytes to partition onto the fiber.[12]

-

Desorption & Separation: Insert the fiber into the hot GC inlet (e.g., 260°C) to desorb the analytes onto the capillary column (e.g., DB-5MS).[12] A temperature program is used to separate the compounds.

-

Detection: The mass spectrometer, operating in selected ion monitoring (SIM) or full scan mode, detects the eluted compounds.[12] Identification is confirmed by matching the resulting mass spectrum and retention time with a reference library or standard.

Table 2: Comparison of Common Analytical Methods

| Method | Sensitivity | Specificity | Throughput | Application | Source(s) |

| HPLC-UV | High | High | Moderate | Purity assay, Quantification | [15] |

| GC-MS | Very High | Very High | Moderate | Identification, Trace analysis | [12] |

| LC-MS/MS | Excellent | Excellent | High | Trace quantification in complex matrices | [18][19] |

Applications in a Research & Drug Development Context

While widely known for its use in food, Ethyl Vanillin's properties are highly relevant to the pharmaceutical and chemical research sectors.

-

Pharmaceutical Excipient (Taste-Masking): In drug development, patient compliance is key. Many active pharmaceutical ingredients are bitter or have unpleasant tastes. Ethyl Vanillin is used in oral formulations, such as syrups, chewable tablets, and suspensions, to effectively mask these tastes, improving palatability, especially for pediatric medicines.[1][5][8]

-

Versatile Chemical Intermediate: The aldehyde and hydroxyl groups on the benzene ring are reactive sites for a multitude of organic reactions.[4] This makes Ethyl Vanillin a valuable building block for synthesizing more complex molecules. It can undergo reactions such as esterification and acetalization, allowing for its incorporation into larger molecular scaffolds.[7] Its use as a precursor for various pharmacologically active compounds is an area of active research.[4]

-

Bioactivity Research: Studies have indicated that Ethyl Vanillin possesses antioxidant and anti-mutagenic properties.[20] It has shown activity against mutagenicity induced by certain compounds, suggesting a potential role in enhancing DNA repair systems.[20] These properties make it a compound of interest for further investigation in cellular and molecular biology research.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical substance. Ethyl Vanillin is generally regarded as non-toxic, but it can cause irritation and is harmful if swallowed in large quantities.[11][21]

Table 3: GHS Hazard Classification for Ethyl Vanillin

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [9][21] |

| Skin Irritation | 2 | H315: Causes skin irritation | [9][21] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [9][21] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [9][21] |

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and splash goggles, especially when handling the powder.[21] Use a dust respirator or ensure adequate ventilation to avoid inhaling dust.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[21]

-

Skin Contact: Wash the affected area with soap and water.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

-

Ingestion: Do NOT induce vomiting. If a large quantity is swallowed, seek immediate medical attention.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]

-

Sensitivities: Ethyl Vanillin is sensitive to light and moisture.[2] It should be stored in light-resistant containers.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and iron or steel, as it can form a red-colored, flavorless compound, losing its efficacy.[11][23][24]

Conclusion

This compound is a high-purity synthetic compound with significant utility beyond its well-known role as a flavoring agent. For the scientific community, its consistent quality, well-defined chemical properties, and reactive functional groups make it a reliable pharmaceutical excipient and a versatile intermediate for chemical synthesis. A thorough understanding of its physicochemical profile, analytical methodologies for quality control, and strict adherence to safety protocols are essential for leveraging its full potential in research and drug development.

References

-

Material Safety Data Sheet Ethyl Vanillin (Msds). (n.d.). Retrieved from [Link]

-

Ethyl vanillin (CAS N° 121-32-4). (n.d.). ScenTree. Retrieved from [Link]

-

Ethyl vanillin 121-32-4 producing process. (n.d.). Huashihang Chemical. Retrieved from [Link]

-

Understanding the Properties and Applications of this compound. (2026, January 2). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Applications of Ethyl Vanillin. (2024, February 8). Zancheng Life Sciences. Retrieved from [Link]

-

Safety Data Sheet. (2024, October 8). Borregaard. Retrieved from [Link]

-

Ethyl Vanillin Project Information. (2011, May 14). Retrieved from [Link]

-

The Benefits of Using Ethyl Vanillin. (2024, June 15). Zancheng Life Sciences. Retrieved from [Link]

-

Ethyl Vanillin - High-Quality Food-Grade Flavoring Agent. (n.d.). Fingredients. Retrieved from [Link]

-

This compound | C9H10O3 | CID 75679. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Ethyl Vanillin. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Ethyl Vanillin. (n.d.). CD Formulation. Retrieved from [Link]

-

Analysis of vanillin in food using LC-MS / MS. (2021, April). Eurofins Deutschland. Retrieved from [Link]

-

Chemical Properties of Ethyl Vanillin (CAS 121-32-4). (n.d.). Cheméo. Retrieved from [Link]

- CN103467261B - Synthesizing method of ethyl vanillin. (n.d.). Google Patents.

-

Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Ethyl Vanillin. (n.d.). TUODA INDUSTRY LIMITED. Retrieved from [Link]

-

Ensure Flavor & Compliance: A Guide To Testing Vanillin/ethyl Vanillin. (n.d.). Green Spring Technology. Retrieved from [Link]

-

The Synthesis Of Ethyl Vanillin And Vanitrope. (2006, May 12). Globe Thesis. Retrieved from [Link]

-

Determination of Vanillin and Ethyl-Vanillin in Milk Powder by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]

-

Determination of Vanillin and Ethyl Vanillin in Milk Powder by High Performance Liquid Chromatography (HPLC) with Pre-Column Fluorescence Derivatization. (2015). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet 4-Ethoxybenzaldehyde. (n.d.). Metasci. Retrieved from [Link]

-

Methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 4-hydroxybenzaldehyde from phenol? (2008, June 21). Sciencemadness Discussion Board. Retrieved from [Link]

- US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives. (n.d.). Google Patents.

-

3-Ethoxy-4-hydroxybenzaldehyde. (2008). ResearchGate. Retrieved from [Link]

-

3-Ethoxy-4-hydroxybenzaldehyde. (2008). PubMed Central - PMC. Retrieved from [Link]

-

Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

Sources

- 1. zanchenglife.com [zanchenglife.com]

- 2. 121-32-4 | CAS DataBase [m.chemicalbook.com]

- 3. Ethyl Vanillin Project Information | Agriculture Information [agricultureinformation.com]

- 4. nbinno.com [nbinno.com]

- 5. zanchenglife.com [zanchenglife.com]

- 6. tuodaindus.com [tuodaindus.com]

- 7. ScenTree - Ethyl vanillin (CAS N° 121-32-4) [scentree.co]

- 8. fingredients.com [fingredients.com]

- 9. This compound | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vigon.com [vigon.com]

- 11. Ethyl Vanillin - CD Formulation [formulationbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl vanillin 121-32-4 producing process [sdhshchem.com]

- 14. CN103467261B - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]

- 15. Ensure Flavor & Compliance: A Guide To Testing Vanillin/ethyl Vanillin [ko.greenspringnatural.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Analysis of vanillin in food using LC-MS / MS - Eurofins Scientific [eurofins.de]

- 19. tandfonline.com [tandfonline.com]

- 20. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. borregaard.com [borregaard.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic data (NMR, IR, MS) of 4-Ethoxy-3-hydroxybenzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-3-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (commonly known as Ethyl Vanillin), a key compound in the flavor, fragrance, and pharmaceutical industries.[1][2] As a versatile chemical intermediate, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for its characterization.

The molecular formula of this compound is C₉H₁₀O₃, and its molecular weight is 166.17 g/mol .[3][4][5] The molecule consists of a benzene ring substituted with an aldehyde (-CHO), a hydroxyl (-OH), and an ethoxy (-OCH₂CH₃) group, which dictate its unique spectroscopic fingerprint.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following numbering scheme is adopted for the atoms in the this compound molecule. This systematic approach is crucial for correlating specific protons and carbons to their respective signals in NMR spectroscopy.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used as it is an excellent solvent for ethyl vanillin and its residual proton signal does not interfere with the analyte's signals.[4]

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.81 | Singlet (s) | 1H | H7 (Aldehyde) |

| 7.41 - 7.35 | Multiplet (m) | 2H | H2, H6 (Aromatic) |

| 6.99 | Doublet (d) | 1H | H5 (Aromatic) |

| ~6.5 (variable) | Broad Singlet (br s) | 1H | O3-H (Hydroxyl) |

| 4.23 | Quartet (q) | 2H | H8 (-OCH₂CH₃) |

| 1.46 | Triplet (t) | 3H | H9 (-OCH₂CH₃) |

Interpretation and Field-Proven Insights:

-

Aldehyde Proton (H7): The singlet at 9.81 ppm is highly characteristic of an aldehyde proton. Its significant downfield shift is due to the powerful deshielding effect of the electronegative carbonyl oxygen and the magnetic anisotropy of the C=O bond.

-

Aromatic Protons (H2, H5, H6): These protons appear in the typical aromatic region (7.0-7.5 ppm). H2 and H6 are adjacent to electron-withdrawing (aldehyde) and electron-donating (hydroxyl, ethoxy) groups, leading to complex splitting patterns often described as a multiplet. H5, being ortho to the strong electron-donating ethoxy group, is shifted slightly upfield to 6.99 ppm.

-

Hydroxyl Proton (O3-H): The phenolic proton signal is typically broad and its chemical shift is variable, depending on concentration and temperature, due to hydrogen bonding. It often appears as a broad singlet around 6.5 ppm.

-

Ethoxy Group Protons (H8, H9): The ethoxy group gives a classic ethyl pattern. The methylene protons (H8) at 4.23 ppm are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons (H9). The methyl protons (H9) at 1.46 ppm appear as a triplet due to coupling with the two methylene protons (H8). This n+1 splitting rule is a foundational principle in NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [4]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 191.22 | C7 (C=O, Aldehyde) |

| 152.19 | C4 (C-O, Aromatic) |

| 146.67 | C3 (C-O, Aromatic) |

| 129.68 | C1 (C-C=O, Aromatic) |

| 127.36 | C6 (C-H, Aromatic) |

| 114.63 | C5 (C-H, Aromatic) |

| 109.91 | C2 (C-H, Aromatic) |

| 64.72 | C8 (-OCH₂) |

| 14.63 | C9 (-CH₃) |

Interpretation and Field-Proven Insights:

-

Carbonyl Carbon (C7): The aldehyde carbonyl carbon is the most deshielded, appearing far downfield at 191.22 ppm, which is a definitive indicator of this functional group.

-

Aromatic Carbons: The carbons directly attached to oxygen (C3 and C4) are found at 146.67 and 152.19 ppm, respectively. Their significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms. The quaternary carbon C1, attached to the aldehyde group, appears at 129.68 ppm. The protonated aromatic carbons (C2, C5, C6) appear between 109 and 128 ppm.

-

Ethoxy Group Carbons (C8, C9): The aliphatic carbons of the ethoxy group are found in the upfield region. The methylene carbon (C8) at 64.72 ppm is deshielded by the directly attached oxygen, while the terminal methyl carbon (C9) appears furthest upfield at 14.63 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3400 (broad) | O-H Stretch | Phenolic -OH |

| ~2980, 2870 | C-H Stretch | Aliphatic (Ethoxy) |

| ~2830, 2730 | C-H Stretch | Aldehydic C-H |

| ~1680 (strong) | C=O Stretch | Aromatic Aldehyde |

| ~1580, 1510 | C=C Stretch | Aromatic Ring |

| ~1270, 1140 | C-O Stretch | Aryl Ether |

Interpretation and Field-Proven Insights:

-

O-H Stretch: A broad and prominent absorption band in the 3200-3400 cm⁻¹ region is a clear indication of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the ethoxy group. The pair of weaker bands around 2830 and 2730 cm⁻¹ (Fermi doublets) are highly characteristic of an aldehyde C-H stretch and serve as a crucial diagnostic peak.

-

C=O Stretch: A very strong and sharp absorption peak around 1680 cm⁻¹ is definitive for the carbonyl (C=O) group of the aldehyde. Its position is slightly lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.

-

C-O Stretch: The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-O stretching vibrations of the aryl ether linkage and the phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound [3][4][5]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 137 | High (Base Peak) | [M - C₂H₅]⁺ |

| 81 | Low | Further fragmentation ion |

Interpretation and Fragmentation Pathway:

The molecular ion peak [M]⁺ is observed at m/z 166, confirming the molecular weight of the compound.[3] The fragmentation is driven by the stability of the resulting ions.

-

Formation of the Base Peak (m/z 137): The most favorable initial fragmentation is the loss of an ethyl radical (•C₂H₅) from the ethoxy group. This results in the formation of a highly stable resonance-stabilized cation at m/z 137, which is observed as the base peak (the most abundant ion).

-

Formation of m/z 138: This ion can be formed via two primary pathways: the loss of a neutral ethene molecule (C₂H₄) through a rearrangement, or the loss of carbon monoxide (CO) from the aldehyde group.

The proposed primary fragmentation pathway is visualized below.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data presented.

5.1. NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp and symmetrical TMS signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~15 ppm, a relaxation delay of 2-5 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm), a longer relaxation delay (5-10 seconds), and a larger number of scans (1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

5.2. IR Spectroscopy Protocol (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

5.3. Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard Electron Ionization (EI) source, typically at 70 eV. This high energy ensures reproducible fragmentation patterns, which is critical for library matching and structural confirmation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with spectral libraries (e.g., NIST) for confirmation.[5][6]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Vanillin. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Vanillin - Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Vanillin - UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethylvanillin. National Center for Biotechnology Information. Retrieved from [Link]

-

Crasto, A. M. (2014). 4-Ethoxybenzaldehyde NMR. All About Drugs. Retrieved from [Link]

-

NIST. (n.d.). Ethyl Vanillin - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of this compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Ethyl Vanillin. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Retrieved from [Link]

-

Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

Natural occurrence and sources of 4-Ethoxy-3-hydroxybenzaldehyde

An In-depth Technical Guide to the Natural Occurrence and Sources of 4-Ethoxy-3-hydroxybenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: A Paradigm Shift in the Understanding of a Key Flavor Compound

For decades, this compound, widely known as ethyl vanillin, has been a cornerstone of the flavor and fragrance industry, prized for its potent, creamy, and vanilla-like aroma, which is three to four times stronger than that of vanillin. The prevailing understanding within the scientific community and industry has been that this compound is a synthetic creation, a product of chemical ingenuity, with no known natural origin. This guide, however, charts a new course in our comprehension of this compound, presenting compelling evidence that challenges this long-held belief. Recent advancements in analytical chemistry have unveiled its presence in the natural world, opening up new avenues for research and development. This document serves as a comprehensive technical guide to the nascent field of naturally occurring this compound, offering insights into its sources, potential biosynthesis, and the analytical methodologies that have brought these discoveries to light.

The Emergence of this compound as a Natural Product

The assertion that this compound is exclusively a synthetic compound has been rendered obsolete by a growing body of scientific literature. This section details the seminal and recent findings that have identified this important flavor compound in various plant species, thereby establishing its status as a natural product.

First Identification in Microtropis japonica

A pivotal moment in the history of this compound was its first reported isolation from a natural source in 2008. A study by Chen et al. on the chemical constituents of the stem of Microtropis japonica led to the identification of 3-Ethoxy-4-hydroxybenzaldehyde.[1][2][3][4] This discovery was part of a broader investigation into the plant's potential antitubercular compounds. The identification was confirmed through rigorous analysis of its physical and spectral data.

Presence in Cornus officinalis (Asiatic Dogwood)

Further evidence for the natural occurrence of this compound comes from the analysis of the volatile flavor components of Corni Fructus, the fruit of Cornus officinalis. A study by Miyazawa and Kameoka in 1989 identified a range of volatile compounds, and subsequent database entries have listed this compound as a constituent of this plant.[5][6][7]

A Groundbreaking Discovery in Fragaria × ananassa (Strawberry)

In a significant advancement, a 2023 study by Song et al. reported the identification of ethyl vanillin in strawberry (Fragaria × ananassa).[8][9] This research employed a sophisticated targeted metabolomics strategy, utilizing advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), gas chromatography-tandem mass spectrometry (GC-MS/MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to ensure accurate identification. The concentration of ethyl vanillin in the strawberry samples was quantified using stable isotope dilution analysis, with reported levels ranging from 0.070 ± 0.0006 µg/kg to 0.1372 ± 0.0014 µg/kg.[9] This finding in a widely consumed fruit has profound implications for the food industry and our understanding of flavor biogenesis.

Summary of Natural Sources

The following table summarizes the currently known natural sources of this compound:

| Plant Species | Common Name | Plant Part | Reference |

| Microtropis japonica | - | Stem | Chen et al., 2008[1][2][3][4] |

| Cornus officinalis | Asiatic Dogwood | Fruit (Corni Fructus) | Miyazawa & Kameoka, 1989[5][6][7] |

| Fragaria × ananassa | Strawberry | Fruit | Song et al., 2023[8][9] |

Putative Biosynthetic Pathway

While the precise biosynthetic pathway of this compound in plants remains to be elucidated, its structural similarity to vanillin provides a strong basis for a hypothetical pathway. It is likely derived from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.

The proposed pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce key intermediates such as ferulic acid. The crucial divergence from the vanillin biosynthesis pathway would involve an ethylation step in place of methylation. An O-ethyltransferase enzyme could catalyze the transfer of an ethyl group, likely from S-adenosyl-L-ethionine (a putative ethyl donor analogous to S-adenosyl-L-methionine), to a precursor molecule like 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).

Caption: A proposed biosynthetic pathway for this compound.

Chemical Synthesis: The Conventional Source

To provide a holistic view, it is essential to acknowledge the well-established chemical synthesis routes for this compound, which have been the mainstay of its industrial production.

Synthesis from Catechol

A common industrial method starts with catechol, which is first ethylated to produce guaethol. The guaethol is then condensed with glyoxylic acid to form a mandelic acid derivative. Subsequent oxidation and decarboxylation yield this compound.[10]

Caption: A simplified flowchart of the chemical synthesis of this compound.

Other Synthetic Routes

Alternative synthetic methods have also been developed, including those starting from safrole or utilizing the Reimer-Tiemann reaction with o-ethoxyphenol and chloroform.[11][12] A patented method describes the preparation from phenolic compounds through selective oxidation and decarboxylation.[13]

Analytical Methodologies for Identification and Quantification

The detection and confirmation of this compound in natural matrices require sensitive and specific analytical techniques. The following workflow outlines a general approach for its isolation and identification from plant material.

Extraction and Sample Preparation

The initial step involves the extraction of the compound from the plant matrix. This can be achieved using various solvents, with the choice depending on the specific plant material and the target compound's polarity. Subsequent purification steps, such as column chromatography, may be necessary to remove interfering substances.

Chromatographic Separation and Spectrometric Detection

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating this compound from other components in the extract.[14][15] Mass spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), provides structural information and enables sensitive detection. For unambiguous identification, tandem mass spectrometry (MS/MS) is often employed.[8][9] Nuclear magnetic resonance (NMR) spectroscopy is also a crucial tool for structural elucidation.

Caption: A general workflow for the analysis of this compound in natural sources.

Conclusion and Future Perspectives

The discovery of this compound in the plant kingdom marks a significant shift in our understanding of this important flavor compound. What was once considered a purely artificial substance is now recognized as a component of nature's vast chemical repertoire. This revelation has several important implications:

-

For the Food and Fragrance Industries: The potential to source this compound from natural origins could meet the growing consumer demand for "natural" ingredients. This may spur research into the cultivation of plants rich in this compound or the development of biotechnological production methods. A biosynthetic method using microbial fermentation has already been proposed.[16]

-

For the Scientific Community: The immediate challenge is to elucidate the complete biosynthetic pathway of this compound in plants. This will involve the identification and characterization of the enzymes responsible for its formation, particularly the putative O-ethyltransferase. Further research is also needed to screen a wider variety of plant species to determine the extent of its natural distribution.

References

-

Miyazawa, M., & Kameoka, H. (1989). Volatile Flavor Components of CORNI FRUCTUS (Cornus officinalis Sieb. et Zucc.). Agricultural and Biological Chemistry, 53(12), 3337-3340. [Link]

-

Miyazawa, M., & Kameoka, H. (1989). Volatile Flavor Components of CORNI FRUCTUS (Cornus officinalis Sieb. et Zucc.). J-STAGE. [Link]

-

ResearchGate. (2025). New dihydroagarofuranoid sesquiterpenes, a lignan derivative, benzenoid, and antitubercular constituents from the stem of Microtropis japonica | Request PDF. [Link]

-

Chen, J. J., Yang, C. S., Peng, C. F., Chen, I. S., & Miaw, C. L. (2008). Dihydroagarofuranoid sesquiterpenes, a lignan derivative, a benzenoid, and antitubercular constituents from the stem of Microtropis japonica. Journal of Natural Products, 71(6), 1016–1021. [Link]

-

Chen, J. J., Yang, C. S., Peng, C. F., Chen, I. S., & Miaw, C. L. (2008). Dihydroagarofuranoid Sesquiterpenes, a Lignan Derivative, a Benzenoid, and Antitubercular Constituents from the Stem of Microtropis japonica. ACS Publications. [Link]

-

Chen, J. J., et al. (2008). Dihydroagarofuranoid Sesquiterpenes, a Lignan Derivative, a Benzenoid, and Antitubercular Constituents from the Stem of Microtropis japonica. American Chemical Society. [Link]

-

Chen, J. J., et al. (2008). New dihydroagarofuranoid sesquiterpenes, a lignan derivative, benzenoid, and antitubercular constituents from the stem of Microtropis japonica. Thieme E-Books & E-Journals. [Link]

-

Song, X., et al. (2023). Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural. PubMed. [Link]

-

Oxford Academic. (n.d.). Volatile Flavor Components of CORNI FRUCTUS (Cornus officinalis Sieb. et Zucc.). Bioscience, Biotechnology, and Biochemistry. [Link]

-

Song, X., et al. (2023). Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural. ResearchGate. [Link]

- Google Patents. (n.d.). CN102634544B - Biosynthesis method of ethyl vanillin.

-

Wikipedia. (n.d.). Ethylvanillin. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of ethyl vanillin using cont. [Link]

-

PhytoChemia. (2017). Ethylvanillin and you. [Link]

-

ChemSynthesis. (n.d.). 3-ethoxy-4-hydroxybenzaldehyde. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Metabolic profiling of strawberry (Fragaria×ananassa Duch.) during fruit development and maturation. [Link]

-

PubMed Central. (2018). Corni Fructus: a review of chemical constituents and pharmacological activities. [Link]

-

Chinese Medicine. (2018). Corni Fructus: a review of chemical constituents and pharmacological activities. [Link]

-

International Society for Horticultural Science. (2017). Rapid volatile metabolomics and genomics in large strawberry populations segregating for aroma. [Link]

-

ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

-

ResearchGate. (n.d.). DART-MS Approaches for Metabolomics-Based Authentication: Challenges in Determining the Geographical Origin of Strawberries (Fragaria × ananassa) | Request PDF. [Link]

Sources

- 1. Dihydroagarofuranoid sesquiterpenes, a lignan derivative, a benzenoid, and antitubercular constituents from the stem of Microtropis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 11. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]

- 12. jocpr.com [jocpr.com]

- 13. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus , 99 121-32-4 [sigmaaldrich.com]

- 16. CN102634544B - Biosynthesis method of ethyl vanillin - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 4-Ethoxy-3-hydroxybenzaldehyde

Abstract

4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a synthetic flavoring agent utilized extensively in the food, beverage, and pharmaceutical industries for its potent vanilla-like aroma. While designated as "generally recognized as safe" (GRAS) for ingestion by regulatory bodies, its expanded use in applications like e-cigarette liquids necessitates a deeper understanding of its toxicological profile upon cellular exposure.[1] This technical guide provides a comprehensive overview of the in vitro toxicological assessment of ethyl vanillin. It synthesizes findings from key assays evaluating cytotoxicity, genotoxicity, and oxidative stress, offering researchers and drug development professionals a consolidated resource. The guide details the methodologies for pivotal assays, including the MTT assay for cell viability, the Ames test for mutagenicity, and the Comet assay for DNA damage, grounding these protocols in established OECD guidelines. The compiled data indicate that while ethyl vanillin is largely non-genotoxic, it can induce cytotoxicity and mitochondrial dysfunction at higher concentrations, particularly with prolonged exposure.[2][3][4]

Introduction to this compound (Ethyl Vanillin)

Chemical Identity and Properties

This compound (CAS No. 121-32-4) is a benzaldehyde derivative and a structural analog of vanillin, differing by an ethoxy group in place of a methoxy group. This substitution enhances its flavor potency, making it a preferred choice in many commercial applications. It is a white to yellowish crystalline powder with limited solubility in water but good solubility in organic solvents.

Rationale for In Vitro Toxicological Evaluation

The primary route of human exposure to ethyl vanillin has traditionally been oral ingestion, where it is rapidly metabolized and excreted, primarily as ethyl vanillic acid and its conjugates.[5][6] However, its increasing presence in inhaled products such as e-liquids raises concerns about direct cellular effects on respiratory tissues and other organ systems.[4][7] In vitro toxicological studies provide a critical, mechanistic-level assessment of a compound's potential to cause cellular harm, fulfilling the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. These assays serve as a frontline screening tool to identify hazards related to cell death, DNA damage, and other adverse cellular events.

Cytotoxicity Profile: Effects on Cell Viability and Mitochondrial Function

Cytotoxicity assays are fundamental to determining the concentration range at which a substance may exert harmful effects on cells. For ethyl vanillin, studies have shown concentration- and time-dependent effects on cell health.

Assessment of Mitochondrial Health and Cell Viability

Mitochondrial dehydrogenase activity, an indicator of metabolic health, is commonly measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Studies on human proximal tubule (HK-2) cells showed that after 48 hours of exposure, ethyl vanillin significantly diminished mitochondrial health in a concentration-dependent manner (250–1000 µM).[1][8] This suggests that prolonged exposure can impair mitochondrial function. In contrast, cell membrane integrity, as measured by the trypan blue exclusion assay, was not significantly affected, indicating that the primary cytotoxic mechanism may not be immediate membrane disruption.[1][8]

Recent research has further elucidated these effects, showing that ethyl vanillin can decrease the oxygen consumption rate (OCR) in cells, impairing mitochondrial respiration and ATP production.[4][9] In lung epithelial cells, ethyl vanillin and its propylene glycol (PG) acetal adducts (formed in e-liquids) diminished key bioenergetic parameters, including basal respiration and spare respiratory capacity.[9]

Table 1: Summary of In Vitro Cytotoxicity Data for Ethyl Vanillin

| Cell Line | Assay | Exposure Time | Endpoint | Result | Reference |

| HK-2 (Human Kidney) | MTT | 48 hours | Mitochondrial Health | Significant decrease at 250-1000 µM | [1][8] |

| HK-2 (Human Kidney) | Trypan Blue | 48 hours | Membrane Integrity | No significant difference | [1][8] |

| BEAS-2B (Lung) | Seahorse XF | - | Oxygen Consumption Rate | Concentration-dependent decrease | [4][9] |

| PC12 (Neuronal) | MTT / LDH | - | Cell Viability | Protective effect against Aβ-induced toxicity | [10] |

Protocol 2.1.1: MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of yellow MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cells (e.g., HK-2, BEAS-2B) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

-

Treatment: Prepare serial dilutions of ethyl vanillin in the appropriate cell culture medium. Replace the existing medium with the treatment medium and incubate for the desired period (e.g., 24 or 48 hours). Include vehicle control (medium with solvent) and untreated control wells.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control.

-

Genotoxicity and Mutagenicity Assessment

Genotoxicity assays are designed to detect agents that can damage cellular DNA, leading to mutations or chromosomal aberrations. A comprehensive battery of tests is required to assess different genotoxic endpoints.

Bacterial Reverse Mutation Assay (Ames Test)

-

Rationale: The Ames test is a widely used initial screen for mutagenic potential. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

-

Findings: Multiple Ames tests have been conducted on ethyl vanillin using various S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction). The results have been consistently negative, indicating that ethyl vanillin does not induce gene mutations in these bacterial systems.[2][5][11]

Workflow 3.1.1: Ames Test Procedure

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Micronucleus Assay

-

Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in mammalian cells.[12][13] A micronucleus is a small, extranuclear body formed during cell division from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.

-

Findings: An in vitro study using Chinese hamster ovary (CHO) cells found that ethyl vanillin did not induce chromosomal aberrations.[11] However, it did cause an increase in polyploid cells (cells with more than the normal number of chromosome sets), though the toxicological significance of this finding was unclear.[5][11] Other studies have reported negative results in the micronucleus test.[2][14]

DNA Strand Break Analysis (Comet Assay)

-

Rationale: The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.[15] Under alkaline conditions, cells with damaged DNA will form a "comet" shape when subjected to an electric field, with the tail containing DNA fragments. The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

Findings: While specific Comet assay data for ethyl vanillin is not widely published in the primary search results, some studies on its interaction with DNA suggest it binds to the minor groove of calf thymus DNA, inducing conformational changes but not significant DNA cleavage or damage.[16] This aligns with the generally negative findings from other genotoxicity assays.

Mechanistic Insights: Oxidative Stress and Other Pathways

Understanding the mechanisms behind observed toxicity is crucial for risk assessment. For ethyl vanillin, its antioxidant properties and effects on cellular stress pathways are of key interest.

Dual Role in Oxidative Stress

Ethyl vanillin exhibits a complex, dual role concerning oxidative stress. On one hand, multiple studies have demonstrated its antioxidant properties. It can scavenge free radicals and has shown stronger antioxidant effects than vanillin in some assay systems, such as the oxidative hemolysis inhibition assay.[17][18] In a neurotoxicity model, ethyl vanillin protected PC12 cells from Aβ-induced oxidative injury by reducing lipid peroxidation and reactive oxygen species (ROS) production.[10][19]

Conversely, under certain conditions, particularly those involving mitochondrial dysfunction, an increase in cellular stress can occur. In HK-2 cells, ethyl vanillin exposure led to the activation of autophagy at 24 hours, a cellular self-cleaning process often triggered by stress.[8] This suggests that while it may act as an antioxidant externally, its impact on mitochondrial energy pathways can trigger intracellular stress responses.[1]

Diagram 4.1.1: Potential Cellular Effects of Ethyl Vanillin

Sources

- 1. The Flavoring Agent Ethyl Vanillin Induces Cellular Stress Responses in HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. 838. Ethyl vanillin (WHO Food Additives Series 35) [inchem.org]

- 6. Ethyl Vanillin: Pharmacokinetic Properties and Toxicity_Chemicalbook [chemicalbook.com]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protective effect of ethyl vanillin against Aβ-induced neurotoxicity in PC12 cells via the reduction of oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 683. Ethyl vanillin (WHO Food Additives Series 26) [inchem.org]

- 12. scispace.com [scispace.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. indenta.com [indenta.com]

- 15. researchgate.net [researchgate.net]

- 16. Groove Binding of Vanillin and Ethyl Vanillin to Calf Thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Antioxidant properties of ethyl vanillin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protective effect of ethyl vanillin against Aβ-induced neurotoxicity in PC12 cells via the reduction of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxy-3-hydroxybenzaldehyde Derivatives and Analogues: Synthesis, Pharmacological Activity, and Analytical Methodologies

Executive Summary

4-Ethoxy-3-hydroxybenzaldehyde, commonly known as ethyl vanillin, is a synthetic analogue of vanillin that serves as a foundational scaffold in medicinal chemistry and drug development. Possessing greater potency in flavor and certain biological activities compared to its natural counterpart, this molecule offers a versatile platform for the synthesis of a wide array of derivatives.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis of the core structure and its key analogues, exploring their diverse pharmacological profiles, and outlining robust analytical methods for quality control. We delve into the causal relationships behind experimental design, offering field-proven insights into the development of novel therapeutic agents based on this privileged scaffold. The strategic modification of its functional groups—the aldehyde, hydroxyl, and ethoxy moieties—has led to the creation of derivatives, such as Schiff bases, with enhanced antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

Chapter 1: Introduction to the this compound Scaffold

The Vanillin Family: Context and Significance

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of the vanilla bean and a widely used flavoring agent.[3] Beyond its organoleptic properties, vanillin and its derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer benefits.[3] However, the therapeutic application of vanillin is often hampered by its limited bioavailability.[3] This has driven extensive research into the synthesis of novel derivatives and analogues designed to enhance pharmacological efficacy and metabolic stability.

This compound (Ethyl Vanillin): The Core Moiety

This compound is a member of the benzaldehyde class of organic compounds, structurally differing from vanillin by the substitution of the methoxy group with an ethoxy group. This seemingly minor modification significantly enhances its flavor profile and has been shown to augment certain biological effects, such as its antioxidant activity.[5][6] It is a versatile chemical intermediate, primarily due to its reactive aldehyde and hydroxyl groups, which serve as handles for extensive chemical modification.[7]

Rationale for Derivative and Analogue Development

The primary motivation for developing derivatives of this compound is to modulate its pharmacokinetic and pharmacodynamic properties. The core objectives include:

-

Enhancing Bioavailability: Modifying the core structure to improve absorption and reduce first-pass metabolism.

-

Improving Potency and Specificity: Synthesizing analogues that exhibit stronger and more selective interactions with biological targets.

-

Expanding Therapeutic Applications: Creating new chemical entities with novel or enhanced biological activities.

The functional groups of this compound allow for the synthesis of diverse derivatives, including Schiff bases, ethers, and esters, which have shown promise in various therapeutic areas.[3][8][9]

Chapter 2: Physicochemical Properties and Characterization

Core Compound Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [10] |

| Synonyms | Ethyl vanillin, Isoethylvanillin, Bourbonal | [10] |

| CAS Number | 2539-53-9 | [10] |

| Molecular Formula | C₉H₁₀O₃ | [10] |

| Molecular Weight | 166.17 g/mol | [10] |

| Appearance | White to off-white fine crystalline powder | [7] |

| Melting Point | 76-79 °C | [11] |

| Solubility | Soluble in ethanol, ether, chloroform, propylene glycol, and alkali; slightly soluble in water. | [11] |

| Odor | Sweet, creamy, vanilla-like |

Spectroscopic Data

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. Key spectral data can be found in public databases such as PubChem.[10]

-

¹H NMR: Spectral data will show characteristic peaks for the aldehyde proton, aromatic protons, the ethoxy group (a quartet and a triplet), and the hydroxyl proton.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy group.[10]

-

IR Spectroscopy: Key absorption bands will be observed for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and aromatic (C=C stretch) functional groups.[10]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.[10]

Chapter 3: Synthesis and Derivatization Strategies

Synthesis of the this compound Core

The industrial synthesis of this compound can be achieved through several routes. One common method involves the oxidation of a corresponding p-cresol derivative. This approach offers a high degree of selectivity for the desired formyl group at the para-position relative to the hydroxyl group.[12]

This protocol is based on a general method for the production of 4-hydroxybenzaldehyde derivatives.[12] The choice of a cobalt catalyst is critical as it facilitates the selective oxidation of the methyl group to an aldehyde in the presence of a base and an oxygen-rich environment.

Materials:

-

2-Ethoxy-p-cresol

-

Cobalt (II) chloride (catalyst)

-

Sodium hydroxide (base)

-

Methanol (solvent)

-

Oxygen gas

-

Reaction flask equipped with a magnetic stirrer, gas inlet, and reflux condenser

Procedure:

-

Combine 2-ethoxy-p-cresol (1 equivalent), cobalt (II) chloride (e.g., 0.01 equivalents), and sodium hydroxide (3 equivalents) in the reaction flask.

-

Add methanol as the solvent to create a slurry.

-

Purge the reaction vessel with oxygen gas and maintain a positive pressure of oxygen (e.g., 1 atm).

-

Heat the mixture to a specified temperature (e.g., 60°C) with vigorous stirring. The base is essential for activating the cresol substrate, while the controlled temperature prevents over-oxidation or side reactions.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed (e.g., 6 hours).

-

Upon completion, cool the reaction mixture and neutralize it with an acid (e.g., HCl) to precipitate the product.

-

Filter the crude product, wash it with water to remove inorganic salts, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Key Derivatization Pathways

The aldehyde and hydroxyl groups are the primary sites for derivatization.